7-methyl-6-oxo-N-(4-(pyridin-2-yl)thiazol-2-yl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide
Description
Properties
IUPAC Name |
7-methyl-6-oxo-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O2S2/c1-10-6-19-17-22(15(10)24)7-11(8-26-17)14(23)21-16-20-13(9-25-16)12-4-2-3-5-18-12/h2-6,9,11H,7-8H2,1H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCUHYMDAGLJZTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2N(C1=O)CC(CS2)C(=O)NC3=NC(=CS3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-methyl-6-oxo-N-(4-(pyridin-2-yl)thiazol-2-yl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide (CAS Number: 1396860-91-5) is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews its biological properties based on current research findings, including enzyme inhibition, cytotoxicity, and other pharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 385.5 g/mol. The compound features multiple heterocyclic structures that contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1396860-91-5 |
| Molecular Formula | C17H15N5O2S |
| Molecular Weight | 385.5 g/mol |
Enzyme Inhibition
Recent studies have highlighted the compound's ability to inhibit specific enzymes related to DNA repair processes. For instance, it has been shown to act as an inhibitor of Tyrosyl-DNA phosphodiesterases (TDP1 and TDP2), which are crucial in the repair of DNA strand breaks. The inhibition was quantified using IC50 values indicating effective concentrations necessary for 50% inhibition of enzyme activity:
| Enzyme | IC50 Value (µM) |
|---|---|
| TDP1 | 14.32 - 30.2 |
| TDP2 | Not specified |
These findings suggest that the compound may have therapeutic potential in treating conditions where DNA repair mechanisms are compromised, such as cancer.
Cytotoxicity
The cytotoxic effects of the compound were evaluated using various cancer cell lines. The MTT assay results indicated that while some derivatives exhibited moderate cytotoxicity at concentrations around 50 µM, others showed significantly lower toxicity (CC50 > 75 µM). This suggests a selective action where certain structural modifications can enhance or reduce cytotoxic effects:
| Compound | CC50 Value (µM) |
|---|---|
| Parent Compound | ~50 |
| Derivative A | >75 |
| Derivative B | ~30 |
This differential cytotoxicity indicates potential for developing targeted therapies that minimize harm to normal cells while effectively targeting cancer cells.
The mechanism by which this compound exerts its biological effects appears to involve interference with cellular signaling pathways associated with apoptosis and cell proliferation. The presence of thiazole and pyridine moieties is significant as these structures are known to interact with various biological targets.
Case Studies
Several studies have investigated the pharmacological profile of similar compounds in the same class:
- Study on Anticancer Activity : A study demonstrated that compounds with structural similarities showed significant anticancer properties against HeLa cells, with some derivatives enhancing the efficacy of standard chemotherapeutics like etoposide.
- Neuroprotective Effects : Research into related thiazole derivatives indicated potential neuroprotective effects, suggesting that modifications in the thiazole structure could lead to compounds beneficial for neurodegenerative diseases.
Comparison with Similar Compounds
Pyrimido[2,1-b][1,3]oxazine Derivatives
Example Compound : 2-(4-Chlorophenyl)-8-(methylthio)-6-oxo-4-phenyl-4,6,9,9a-tetrahydropyrimido[2,1-b][1,3]oxazine-7-carbonitrile ()
- Core Structure : Pyrimido[2,1-b][1,3]oxazine (oxygen atom in the oxazine ring vs. sulfur in the target compound's thiazine).
- Substituents: Methylthio group at C8: Enhances electrophilicity, acting as a leaving group .
- Synthesis : Utilizes chalcone and oxazinamine precursors under reflux conditions, followed by column chromatography .
- Key Differences : The oxazine ring in this compound reduces ring strain compared to the thiazine in the target compound. The carboxamide side chain in the target may improve hydrogen-bonding capacity .
Thiazolidinone-Benzothiazole Carboxamides
Example Compounds : N-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide derivatives ()
- Core Structure: Five-membered thiazolidinone fused with benzothiazole.
- Substituents: Varied aryl groups (e.g., 4-chlorophenyl) on the thiazolidinone ring .
- Synthesis: Prepared via condensation of benzothiazole carboxamides with substituted aldehydes in ethanol, yielding 37–70% .
- Key Differences: The thiazolidinone ring introduces conformational rigidity, while the target compound’s six-membered thiazine may offer greater flexibility. The pyridinylthiazolamide substituent in the target compound could enhance π-stacking interactions compared to simple aryl groups .
Pyrido[2,3-d]pyrimidines and Thiazolo[3,2-a]pyrimidines
Example Compounds :
- Pyrido[2,3-d:6,5-d']dipyrimidine derivatives ().
- Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate ().
- Core Structure : Fused pyrido-pyrimidine or thiazolo-pyrimidine systems.
- Substituents : Electron-withdrawing groups (e.g., oxo, methoxy) influence electronic properties .
- Synthesis: Cyclization reactions involving aminothiouracil and carboxaldehydes (), or condensation with trimethoxybenzaldehyde under acidic conditions ().
- Key Differences : The pyrido-pyrimidine systems exhibit planar aromaticity, whereas the target compound’s partially saturated thiazine core may adopt a puckered conformation, affecting solubility and binding interactions .
Structural and Functional Analysis
Table 1: Structural Comparison
Discussion of Physicochemical and Pharmacological Properties
- Electrophilicity : The methylthio group in pyrimidooxazine derivatives enhances reactivity, while the target compound’s carboxamide may stabilize interactions via hydrogen bonding .
- Conformational Flexibility: The puckered pyrimidine ring in thiazolo[3,2-a]pyrimidine () suggests that the target compound’s thiazine core could adopt similar non-planar conformations, influencing solubility and crystal packing .
- Bioactivity Potential: While direct data on the target compound’s bioactivity is unavailable, structurally related thiazolidinone-carboxamides () and pyrido-pyrimidines () exhibit antimicrobial and anticancer activities, suggesting avenues for further study.
Q & A
Q. Basic
- X-ray crystallography is critical for determining spatial conformation. For example, fused pyrimidine-thiazine rings often adopt a flattened boat conformation, with deviations up to 0.224 Å from planarity .
- NMR spectroscopy (1H/13C) identifies substituent effects, such as pyridinyl-thiazole coupling (e.g., δ 8.5–9.0 ppm for pyridine protons) .
- IR spectroscopy confirms functional groups (e.g., C=O at ~1700 cm⁻¹, C=N at ~1650 cm⁻¹) .
Advanced
For resolving stereochemical ambiguities:
- Single-crystal X-ray diffraction reveals dihedral angles (e.g., 80.94° between pyrimidine and benzene rings) and hydrogen-bonding networks (C–H···O bifurcated bonds) .
- Dynamic NMR can assess rotational barriers in flexible moieties (e.g., tetrahydropyrimidine ring puckering) .
How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?
Q. Advanced
- Catalyst screening : Sodium acetate (1.5 g/mol) in acetic acid/acetic anhydride (1:1) enhances cyclization efficiency .
- Solvent selection : Ethyl acetate-ethanol (3:2) mixtures improve recrystallization purity (78% yield) .
- Reflux duration : Extending reflux time to 8–10 hours ensures complete ring closure but risks decomposition beyond 12 hours .
What strategies address contradictions in spectral data or unexpected byproduct formation?
Q. Advanced
- Byproduct analysis : Use LC-MS to identify impurities (e.g., uncyclized intermediates or oxidation products) .
- Computational modeling : Compare experimental NMR shifts with DFT-calculated values to resolve signal overlaps (e.g., pyridinyl vs. thiazole protons) .
- Isotopic labeling : Track sulfur or nitrogen atoms in thiazole/pyrimidine moieties to confirm reaction pathways .
How does the compound’s molecular conformation influence its potential bioactivity?
Q. Advanced
- The flattened boat conformation of the pyrimidine-thiazine ring enhances π-π stacking with biological targets (e.g., enzyme active sites) .
- Substituent positioning (e.g., pyridinyl-thiazole dihedral angles) affects binding affinity. For example, a 80.94° angle may optimize hydrophobic interactions .
- Hydrogen-bonding motifs (C–H···O) improve solubility and membrane permeability, critical for pharmacokinetics .
What are the methodological challenges in scaling up synthesis while maintaining stereochemical integrity?
Q. Advanced
- Chiral center control : Use enantiopure starting materials (e.g., (S)-2-methyl-1-aminopropyl derivatives) to avoid racemization during carboxamide coupling .
- Process analytical technology (PAT) : Implement in-line FTIR to monitor reaction progression and detect stereochemical drift .
- Crystallization optimization : Adjust cooling rates and antisolvent addition to favor enantiomerically pure crystals .
How can researchers validate the compound’s stability under varying storage conditions?
Q. Basic
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
